molecular formula C10H7ClF3N3 B13427348 4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)anline

4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)anline

Cat. No.: B13427348
M. Wt: 261.63 g/mol
InChI Key: RROQKYJSGZRYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chloro and trifluoromethyl group, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-3-trifluoromethyl-1H-pyrazole with aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMF or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example

Properties

Molecular Formula

C10H7ClF3N3

Molecular Weight

261.63 g/mol

IUPAC Name

4-[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C10H7ClF3N3/c11-9-5-8(10(12,13)14)16-17(9)7-3-1-6(15)2-4-7/h1-5H,15H2

InChI Key

RROQKYJSGZRYBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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